

Physicochemical properties of 7-Chloro-4-methylcinnoline

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Compound of Interest

Compound Name: 7-Chloro-4-methylcinnoline

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An In-depth Technical Guide on the Physicochemical Properties of 7-Chloro-4-methylquinoline

Disclaimer: Information regarding the specific compound **7-Chloro-4-methylcinnoline** is not available in the public domain. This guide therefore provides a comprehensive overview of its structural isomer, 7-Chloro-4-methylquinoline, a compound for which extensive data exists. Cinnoline and quinoline are both bicyclic heteroaromatic compounds containing a benzene ring fused to a nitrogen-containing six-membered ring. They differ in the placement of the nitrogen atom within this ring.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the physicochemical properties, synthesis, and biological relevance of 7-Chloro-4-methylquinoline.

Core Physicochemical Properties

7-Chloro-4-methylquinoline, also known as 7-Chlorolepidine, is a solid, yellow crystalline compound.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ ClN	[3][4][5]
Molecular Weight	177.63 g/mol	[3][4]
CAS Number	40941-53-5	[3]
Melting Point	74-78 °C	[6]
Boiling Point	Not available	
Water Solubility	Sparingly soluble	[1]
logP (Computed)	3.2	[3]
pKa (Predicted)	4.25 ± 0.50	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 7-Chloro-4-methylquinoline.

Spectrum Type	Key Features
Mass Spectrometry	Molecular Ion (M ⁺): m/z 177.[3]
¹ H NMR	Data not explicitly available in the provided search results.
¹³ C NMR	Data not explicitly available in the provided search results.
Infrared (IR)	Data not explicitly available in the provided search results.

Synthesis Protocols

The synthesis of 7-chloro-4-substituted quinolines is a well-established process in organic chemistry, often starting from 4,7-dichloroquinoline.

General Synthesis of 4-substituted-7-chloroquinolines

A common method involves the nucleophilic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline. This versatile starting material allows for the introduction of various functional groups. For instance, reaction with mercapto alcohols in the presence of a base like triethylamine in ethanol leads to the formation of 7-chloro-(4-thioalkylquinoline) derivatives.[7] Similarly, reaction with phenols under microwave irradiation in the presence of a phase transfer catalyst can yield 4-phenoxyquinoline derivatives.[8]

The synthesis of the precursor 4,7-dichloroquinoline itself can be achieved through several routes, often starting from m-chloroaniline.[9][10] One common method is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization at high temperature and subsequent hydrolysis, decarboxylation, and chlorination.[10]

General synthetic workflow for 7-chloro-4-substituted quinolines.

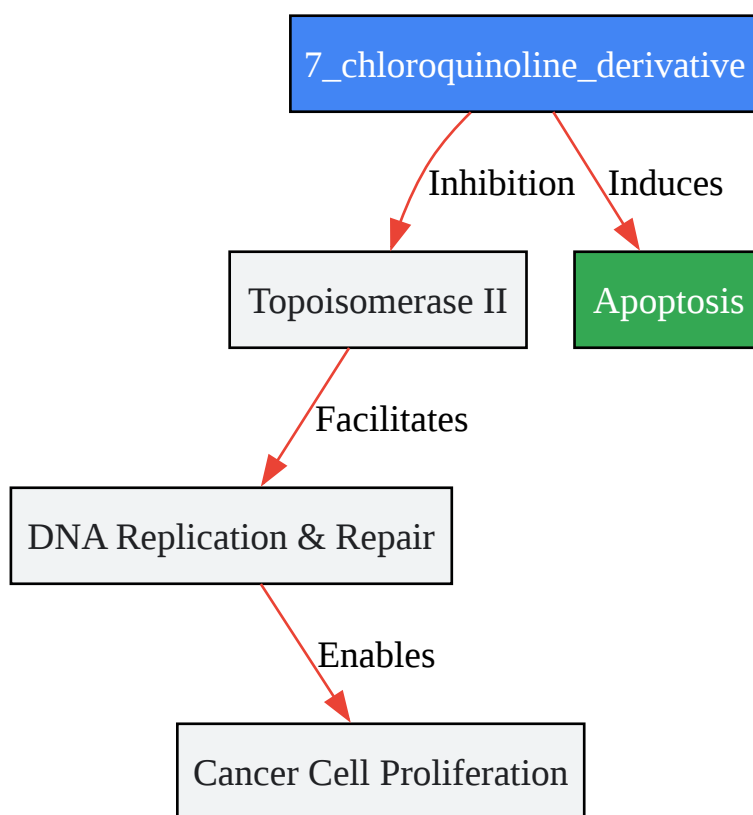
Biological Activity and Signaling Pathways

The 7-chloro-4-aminoquinoline scaffold is a critical pharmacophore found in numerous biologically active compounds, most notably in antimalarial drugs like chloroquine.[11][12] Derivatives of 7-chloroquinoline have been extensively investigated for a range of therapeutic applications, including anticancer, antifungal, and antiparasitic activities.[7][12][13]

Anticancer Activity

Several studies have explored the antiproliferative effects of 7-chloroquinoline derivatives. For example, hybrid molecules combining the 7-chloro-4-aminoquinoline nucleus with a benzimidazole moiety have shown inhibitory activity against various cancer cell lines, including leukemia, lymphoma, and carcinoma cell lines.[13] Another study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated their cytotoxic activity against human cancer cell lines, inducing apoptosis and DNA/RNA damage.[7]

The precise mechanisms of action can vary depending on the specific derivative. However, for many 4-aminoquinoline-based anticancer agents, a proposed mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.



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Proposed anticancer signaling pathway for some 7-chloroquinoline derivatives.

Conclusion

While direct information on **7-Chloro-4-methylcinnoline** is lacking, its isomer, 7-Chloro-4-methylquinoline, is a well-characterized compound with significant applications in medicinal chemistry. Its versatile synthesis and the potent biological activity of its derivatives make the 7-chloroquinoline scaffold a continued area of interest for the development of novel therapeutics. Further research into less common isomers like the cinnoline variant could potentially unveil new and valuable physicochemical and biological properties.

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